molecular formula C13H16N2O2S2 B3158697 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine CAS No. 860440-91-1

1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine

Cat. No.: B3158697
CAS No.: 860440-91-1
M. Wt: 296.4 g/mol
InChI Key: VITUFBHUBOQDCY-UHFFFAOYSA-N
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Description

1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine (CAS: 860440-91-1) is a piperidine-based sulfonamide derivative bearing an isothiocyanate functional group on the phenyl ring. Its molecular weight is 309.79 g/mol, with a purity of 95% in commercial supplies . The compound is synthesized via coupling reactions involving sulfonyl chlorides and piperidine derivatives, similar to methods described for structurally related sulfonamides . The isothiocyanate group (-N=C=S) is highly reactive, enabling applications in chemical biology, such as covalent binding to biomolecules, while the sulfonyl group enhances stability and solubility .

Properties

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-11-4-2-3-9-15(11)19(16,17)13-7-5-12(6-8-13)14-10-18/h5-8,11H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITUFBHUBOQDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine involves several steps. One common method includes the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 2-methylpiperidine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .

Scientific Research Applications

1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine involves its reactivity with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on proteins or other biomolecules, forming covalent bonds and modifying their structure and function. This reactivity makes it a valuable tool in chemical biology for studying protein interactions and functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

The position and number of methyl groups on the piperidine ring significantly influence physicochemical and biological properties. Combi-Blocks lists several analogs (Table 1):

Compound Name CAS Number Piperidine Substituents Molecular Weight (g/mol)
1-[(4-Iso.)-sulfonyl]-2-methylpiperidine 860440-91-1 2-methyl 309.79
1-[(4-Iso.)-sulfonyl]-2,6-dimethylpiperidine 956576-68-4 2,6-dimethyl 323.82
1-[(4-Iso.)-sulfonyl]-4-methylpiperidine 111032-36-1 4-methyl 309.79

Key Observations :

  • Conformational Flexibility : 4-Methyl substitution may restrict piperidine ring puckering, altering interactions with enzymes or receptors .

Functional Group Modifications on the Sulfonyl Phenyl Ring

Replacing the isothiocyanate (-N=C=S) group with other substituents leads to divergent biological activities:

Example 1: 1-[(4-Aminosulfonylphenyl)sulfonyl]-2-methylpiperidine
  • Activity : Sulfonamides with small substituents (e.g., -SO₂NH₂) exhibit cytotoxic activity comparable to doxorubicin in cancer cell lines (e.g., COLO 205, SK-MEL-2) .
  • Comparison: The isothiocyanate group in the target compound may confer covalent binding to cysteine residues in enzymes, enabling irreversible inhibition, unlike non-reactive sulfonamides .
Example 2: 1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine Derivatives
  • Activity : O-Substituted derivatives inhibit butyrylcholinesterase (BChE), with IC₅₀ values < 10 µM. The hydroxyl and chloro groups enhance hydrogen bonding and hydrophobic interactions .
  • Comparison : The isothiocyanate group in the target compound may target different enzymes (e.g., proteases) via nucleophilic attack mechanisms .

Piperidine-Based Repellents

  • AI3-37220 (1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine): Provides 89.8% protection against Anopheles arabiensis mosquitoes at 0.1 mg/cm² for 9 hours, outperforming DEET .
  • Comparison : The sulfonyl isothiocyanate group in the target compound may reduce volatility, extending repellent duration but requiring formulation optimization for dermal application .

Biological Activity

1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine (CAS No. 860440-91-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a piperidine ring and an isothiocyanate moiety, which are significant for its reactivity and biological interactions. The molecular formula is C13H16N2O2S2, with a molecular weight of 296.41 g/mol.

PropertyValue
Molecular FormulaC13H16N2O2S2
Molecular Weight296.41 g/mol
CAS Number860440-91-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds have been shown to inhibit key enzymes and modulate signaling pathways involved in disease processes.

Target Enzymes

  • Methionine Aminopeptidase : This enzyme is often targeted by isothiocyanate derivatives, leading to inhibition of cancer cell proliferation .
  • Kinase Pathways : The compound may influence pathways such as the PAK1 signaling pathway, which is implicated in various cancers .

Antimicrobial Activity

Research indicates that compounds with isothiocyanate functionalities exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Isothiocyanates are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the activation of apoptotic pathways and inhibition of cell cycle progression .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialS. aureus, B. anthracisInhibition of growth (MIC values)
AnticancerHepG2 cellsInduction of apoptosis

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Antibacterial Evaluation : A series of isothiocyanate derivatives were evaluated for their minimum inhibitory concentrations (MICs) against various bacterial strains. The results indicated strong activity against certain Gram-positive bacteria with MIC values ranging from 1.56 to 6.25 µg/mL .
  • Cancer Cell Studies : In vitro studies on HepG2 liver cancer cells demonstrated that compounds with similar structures could significantly reduce cell viability by triggering apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Research has highlighted the importance of specific functional groups in determining the biological activity of isothiocyanate compounds, suggesting that modifications can enhance or reduce efficacy against target organisms .

Q & A

Q. What are the key synthetic strategies for synthesizing 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine?

The synthesis typically involves:

  • Sulfonylation : Reacting a piperidine precursor with 4-isothiocyanatophenyl sulfonyl chloride under controlled pH and temperature to introduce the sulfonyl group .
  • Isothiocyanate introduction : Using thiophosgene or thiocyanate salts in anhydrous solvents (e.g., dichloromethane) to functionalize the phenyl ring .
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures, monitored by TLC (Rf ~0.3–0.5) .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and piperidine ring conformation (e.g., δ 1.2–1.8 ppm for methyl groups, δ 3.5–4.0 ppm for sulfonyl proximity) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 325.1) .
  • X-ray crystallography : For absolute configuration determination, especially if chiral centers are present .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and selectivity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance sulfonylation efficiency, while non-polar solvents reduce side reactions in isothiocyanate steps .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during sulfonylation; higher temps (40–60°C) accelerate thiocyanate formation .
  • Catalyst screening : Triethylamine or DMAP can improve reaction kinetics and selectivity .
  • Design of Experiments (DoE) : Use factorial designs to statistically evaluate parameter interactions (e.g., time, temp, reagent ratios) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known enzyme inhibitors) .
  • Solubility adjustments : Address poor aqueous solubility by using DMSO/cosolvent systems (<1% v/v) or prodrug strategies .

Q. What computational methods are effective for predicting biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase II/IX) or receptors (e.g., GPCRs). Key residues (e.g., Zn2+^{2+} in carbonic anhydrase) should show strong binding with the sulfonyl/isothiocyanate groups .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility and entropy contributions .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Core modifications : Replace the 2-methylpiperidine with 4-fluoropiperidine or morpholine to assess steric/electronic effects on target affinity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring to enhance electrophilic reactivity .
  • Biological testing : Screen analogs against panels of kinases, ion channels, or bacterial enzymes to identify off-target effects .

Q. What strategies mitigate solubility challenges in in vitro and in vivo studies?

  • Salt formation : Convert the free base to hydrochloride or sodium salts for improved aqueous solubility .
  • Nanoformulations : Use liposomes or polymeric nanoparticles (e.g., PLGA-based) to enhance bioavailability .
  • Co-solvent systems : Optimize DMSO/PEG400/water mixtures for in vitro assays while maintaining <0.1% cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine
Reactant of Route 2
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1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine

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